molecular formula C12H12N2O2 B2917891 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1014039-19-0

5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2917891
CAS No.: 1014039-19-0
M. Wt: 216.24
InChI Key: AYSRSCFNOFICJX-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after hydrolysis of the ester group to the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogen-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-9(2)11(7-13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSRSCFNOFICJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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